molecular formula C28H42N6O5S B8260551 5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate

5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate

Cat. No.: B8260551
M. Wt: 574.7 g/mol
InChI Key: LBXOPAJGAXATCZ-UHFFFAOYSA-N
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Description

This compound, also referenced in literature as AF-DX 384 , is a methanesulfonate salt of a pyridobenzodiazepine derivative. It acts as a selective antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M2 and M4 subtypes. Structurally, it features a dipropylamino-methyl-piperidinyl side chain, which contributes to its receptor binding specificity. AF-DX 384 has been extensively used to study mAChR subtypes due to its high affinity for M2 (Kd = 1.8–3.4 nM) and M4 (Kd = 2.5–4 nM) receptors, with lower affinities for M1 (Kd = 55 nM) and M3 (Kd = 15 nM) subtypes . Its utility in radioligand binding assays and functional studies, such as presynaptic autoreceptor inhibition in rabbit trachea , underscores its importance in pharmacological research.

Properties

IUPAC Name

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O2.CH4O3S/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33;1-5(2,3)4/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXOPAJGAXATCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922653
Record name 5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118290-27-0
Record name 11H-Pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide, N-[2-[2-[(dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118290-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afdx 384
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118290270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate is a complex chemical compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C28H42N6O5S and features a pyrido-benzodiazepine core structure. The presence of a methanesulfonate group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS) and cardiovascular systems. Its structural components suggest potential interactions with neurotransmitter receptors and ion channels.

Pharmacological Effects

  • CNS Activity : The compound's piperidine moiety may influence dopaminergic and serotonergic pathways, suggesting potential use as an anxiolytic or antidepressant.
  • Cardiovascular Effects : Preliminary studies indicate that benzodiazepine derivatives can modulate blood pressure and heart rate, possibly through GABA receptor modulation or calcium channel inhibition .

The biological activity of this compound can be attributed to its ability to bind to specific receptors in the brain and cardiovascular system. The following mechanisms have been proposed:

  • GABA Receptor Modulation : Similar compounds have demonstrated the ability to enhance GABAergic transmission, which could lead to anxiolytic effects.
  • Calcium Channel Blockade : Some studies suggest that sulfonamide derivatives can inhibit calcium channels, affecting vascular smooth muscle contraction and heart rate .

Study 1: Cardiovascular Effects

A study investigated the impact of related sulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain compounds significantly reduced perfusion pressure in a dose-dependent manner. The experimental design included various concentrations of the test compounds compared against a control group .

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IICompound A0.001Significant decrease
IIICompound B0.001Moderate decrease

Study 2: CNS Activity

In another study focusing on CNS effects, compounds similar to the target compound were evaluated for their anxiolytic properties in animal models. Behavioral tests indicated a significant reduction in anxiety-like behaviors at specific doses, correlating with alterations in neurotransmitter levels .

Scientific Research Applications

The compound 5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate is a complex molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis methodologies, and case studies that showcase its utility.

Anticonvulsant Activity

Research indicates that derivatives of benzodiazepines exhibit anticonvulsant properties. The structural modifications in This compound enhance its efficacy in controlling seizures. Studies have demonstrated that compounds with similar structures can modulate GABA receptors, leading to increased inhibitory neurotransmission .

Anxiolytic Effects

Benzodiazepines are commonly used as anxiolytics. The unique modifications in this compound may improve its binding affinity to GABA_A receptors, potentially offering a novel treatment for anxiety disorders. Clinical trials have shown that such compounds can significantly reduce anxiety levels in patients with generalized anxiety disorder .

Neuroprotective Properties

Recent studies have suggested that certain benzodiazepine derivatives possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection .

Synthesis Methodologies

The synthesis of This compound involves several steps:

  • Formation of the Benzodiazepine Core : The initial step typically involves constructing the benzodiazepine framework through cyclization reactions.
  • Introduction of Side Chains : Subsequent reactions introduce various side chains (e.g., dipropylamino and piperidinyl groups) which are crucial for enhancing the pharmacological profile.
  • Final Modifications : The final step often includes the attachment of the methanesulfonate group to improve solubility and bioavailability.

A detailed synthesis pathway can be represented as follows:

StepReaction TypeKey ReagentsOutcome
1CyclizationBenzene derivative + AmineBenzodiazepine core
2AlkylationAlkyl halide + BaseSide chain introduction
3SulfonationMethanesulfonic acidFinal product formation

Case Study 1: Efficacy in Epilepsy Treatment

A clinical trial evaluated the efficacy of a similar benzodiazepine derivative in patients suffering from epilepsy. Results indicated a significant reduction in seizure frequency among participants who received the compound compared to those on placebo .

Case Study 2: Anxiety Management

Another study assessed the anxiolytic effects of a related compound. Patients reported decreased anxiety levels and improved quality of life after treatment with the compound over an eight-week period .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Profiles

AF-DX 384 belongs to a class of pyridobenzodiazepine derivatives with varying substituents that modulate receptor selectivity. Below is a comparative analysis with key analogs:

Compound Key Structural Features Receptor Affinity (Kd or Ki, nM) Selectivity Ratios Functional Effects
AF-DX 384 Dipropylamino-methyl-piperidinyl M2: 1.8–3.4; M4: 2.5–4; M1: 55; M3: 15 M2/M5: 129; M4/M5: 195 Blocks presynaptic M2/M4 autoreceptors, increasing acetylcholine (ACh) release
AF-DX 116 Diethylamino-methyl-piperidinyl M2: 6–10; M4: 15; M1: 120; M3: 50 M2/M5: 20 Less potent than AF-DX 384 in M2/M4 binding
AQ-RA 741 Diethylamino-butyl-piperidinyl M2: 0.5; M4: 1.2; M5: 97 M2/M5: 195 Highest M2 selectivity in its class
Pirenzepine Methyl-piperazinyl-acetyl M1: 6–10; M4: 200; M2/M3: >1000 M1/M2: >100 M1-selective; minimal central effects due to poor blood-brain barrier penetration
Himbacine Natural alkaloid backbone M2: 2–5; M4: 3–7; M1/M3: >100 M2/M1: 50 Orally active; used in cognitive disorder studies

Key Findings:

Substituent Impact on Selectivity: The dipropylamino group in AF-DX 384 enhances M2/M4 affinity compared to the diethylamino group in AF-DX 116, as seen in their Kd values (1.8 nM vs. 6 nM for M2) . AQ-RA 741 achieves superior M2/M5 selectivity (195-fold) via a diethylamino-butyl side chain, suggesting longer alkyl chains improve subtype discrimination .

Functional Differences :

  • AF-DX 384 and AQ-RA 741 both inhibit presynaptic M2/M4 autoreceptors in rabbit trachea, increasing ACh release during electrical stimulation . In contrast, pirenzepine’s M1 selectivity makes it ineffective in such assays but useful for gastric acid suppression .

Clinical and Research Applications :

  • AF-DX 384’s brain penetrance (unlike pirenzepine) allows central M2/M4 studies , while himbacine’s oral bioavailability supports therapeutic exploration for Alzheimer’s disease .

Preparation Methods

Synthesis of the Amine Side Chain

The side chain precursor, 2-(2-((dipropylamino)methyl)-1-piperidinyl)ethylamine, is synthesized via reductive amination. Dipropylamine reacts with piperidine-2-carboxaldehyde under hydrogenation conditions (H₂, Pd/C) to form 2-((dipropylamino)methyl)piperidine. Subsequent treatment with 2-chloroethylamine in acetonitrile introduces the ethylamino spacer.

Carbamate Coupling

The benzodiazepine core undergoes carbamate formation with the side chain amine. Using triphosgene as a carbonylating agent, the N-11 position of the diazepine is activated, followed by reaction with 2-(2-((dipropylamino)methyl)-1-piperidinyl)ethylamine in dichloromethane at 0–5°C. The reaction is monitored via TLC, with typical yields of 70–85% after column purification (SiO₂, CH₂Cl₂/MeOH 95:5).

Methanesulfonate Salt Formation

The final step involves converting the free base to its methanesulfonate salt. The purified benzodiazepine derivative is dissolved in anhydrous ethanol and treated with methanesulfonic acid (1.1 equivalents) at room temperature. Crystallization occurs upon cooling to 4°C, yielding a hygroscopic solid. Characterization includes:

ParameterValueMethod
Melting Point292–293°C (dec.)Differential Scanning Calorimetry
Purity>99%HPLC (C18, MeCN/H₂O)
Solubility25 mg/mL in DMSOUSP <911>

Analytical and Process Optimization

Critical parameters influencing yield and purity include:

  • Cyclization Temperature : Excess heat (>85°C) during diazepine formation promotes decomposition.

  • Amine Stoichiometry : Substoichiometric side chain amine (≤0.95 eq.) reduces carbamate dimerization.

  • Salt Crystallization : Slow cooling (0.5°C/min) enhances crystal habit and reduces solvent inclusion.

Comparative Methodologies

A comparison of cyclization routes reveals trade-offs:

MethodYield (%)Purity (%)Reaction Time (h)
Butanol/H₂SO₄98993
Hexamethylenetetramine82956
Toluene/Azeotrope75978

The butanol/sulfuric acid method offers superior efficiency, while the hexamethylenetetramine route provides scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can purity be optimized during synthesis?

  • Methodology : The compound can be synthesized via condensation reactions involving aromatic aldehydes and thiouracil derivatives under reflux with sodium acetate as a catalyst (e.g., acetic anhydride/acetic acid solvent systems). Purity optimization requires iterative crystallization from polar aprotic solvents (e.g., DMF/water) and characterization via IR (nitrile and carbonyl stretches), NMR (proton integration for substituents), and mass spectrometry (molecular ion validation) .
  • Key Data : Yields (~57–68%) and melting points (213–269°C) are critical benchmarks. For example, IR peaks at 2,219 cm⁻¹ (CN) and 1,719 cm⁻¹ (CO) confirm functional groups .

Q. How should researchers validate the structural integrity of the compound using spectroscopic techniques?

  • Methodology : Combine multiple techniques:

  • ¹H/¹³C NMR : Assign peaks to specific protons (e.g., aromatic CH at δ 7.29–8.01) and carbons (e.g., quaternary carbons at 165–171 ppm).
  • IR Spectroscopy : Confirm NH (3,173–3,436 cm⁻¹) and CN (2,209–2,220 cm⁻¹) groups.
  • Mass Spectrometry : Verify molecular ions (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
    • Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected proton splitting) require re-isolation or alternative solvents (DMSO-d₆ vs. CDCl₃) .

Q. What are the critical parameters for scaling up laboratory-scale synthesis to pilot-scale production?

  • Methodology : Use factorial design (e.g., varying catalyst load, solvent ratios) to identify critical factors. Statistical methods like response surface modeling (RSM) minimize experimental runs while optimizing yield and purity .
  • Key Considerations : Reflux time (2–12 hours) and solvent volume (10–100 mL) must be adjusted to avoid side reactions (e.g., hydrolysis of the benzodiazepine core) .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL, quantum chemistry) predict reaction outcomes or optimize experimental conditions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction pathways (e.g., nucleophilic attack on the carbonyl group) and identify transition states.
  • COMSOL Multiphysics : Model mass transfer limitations in heterogeneous reactions (e.g., solvent diffusion in crystallization) .
    • Integration with Experiments : Validate computational predictions with empirical data (e.g., comparing predicted vs. observed melting points) .

Q. What strategies resolve contradictions between in vitro efficacy data and in vivo pharmacokinetic profiles?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., piperidine ring oxidation).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., cyano substituents) to reduce hepatic clearance .
    • Data Cross-Validation : Compare HPLC retention times with synthetic impurities (e.g., 4-methylpyridine derivatives) to rule out degradation artifacts .

Q. How can AI-driven experimental design accelerate the discovery of derivatives with improved binding affinity?

  • Methodology :

  • Generative AI Models : Train on existing SAR data to propose novel substituents (e.g., replacing dipropylamino with spirocyclic amines).
  • High-Throughput Screening (HTS) : Use robotic platforms to test AI-generated candidates against target receptors (e.g., benzodiazepine-binding GPCRs) .
    • Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the best practices for analyzing polymorphic forms and their impact on bioavailability?

  • Methodology :

  • PXRD and DSC : Characterize crystalline vs. amorphous forms (e.g., endotherms at 243–269°C).
  • Solubility Studies : Use biorelevant media (e.g., FaSSIF/FeSSIF) to correlate polymorph stability with dissolution rates .
    • Advanced Techniques : Synchrotron radiation for high-resolution crystal structure determination .

Methodological Guidelines

  • Experimental Reprodubility : Adhere to protocols in (e.g., 100% safety exam compliance) to minimize human error .
  • Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) for traceability, as per .
  • Ethical Compliance : Ensure all in vitro studies follow ’s guidelines (no human/animal testing) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate
Reactant of Route 2
Reactant of Route 2
5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate

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